(R)-2-amino-1-(pyrrolidin-1-yl)propan-1-one HCl
CAS No.: 1415969-04-8
Cat. No.: VC16477013
Molecular Formula: C7H15ClN2O
Molecular Weight: 178.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1415969-04-8 |
|---|---|
| Molecular Formula | C7H15ClN2O |
| Molecular Weight | 178.66 g/mol |
| IUPAC Name | (2R)-2-amino-1-pyrrolidin-1-ylpropan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C7H14N2O.ClH/c1-6(8)7(10)9-4-2-3-5-9;/h6H,2-5,8H2,1H3;1H/t6-;/m1./s1 |
| Standard InChI Key | VVNNTHQEKBSDAG-FYZOBXCZSA-N |
| Isomeric SMILES | C[C@H](C(=O)N1CCCC1)N.Cl |
| Canonical SMILES | CC(C(=O)N1CCCC1)N.Cl |
Introduction
Chemical and Structural Properties
Molecular Architecture
The molecular formula of (R)-2-amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride is C₇H₁₅ClN₂O, with a molar mass of 178.66 g/mol. Its IUPAC name, (2R)-2-amino-1-pyrrolidin-1-ylpropan-1-one hydrochloride, reflects the stereochemistry at the second carbon, where the (R)-configuration is critical for enantioselective interactions with biological targets. The pyrrolidine ring adopts a puckered conformation, while the ketone and protonated amine groups facilitate hydrogen bonding and ionic interactions in physiological environments .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₅ClN₂O |
| Molecular Weight | 178.66 g/mol |
| CAS Number | 1415969-04-8 |
| Chiral Center Configuration | R |
| Solubility | Water-soluble (HCl salt form) |
Spectroscopic Characterization
The compound’s isomeric SMILES string, CC@HN.Cl, encodes its stereochemistry and functional groups. Nuclear Magnetic Resonance (¹H NMR) data for analogous pyrrolidine derivatives reveal distinct peaks for the methyl group (δ 1.2–1.4 ppm), pyrrolidine ring protons (δ 2.7–3.5 ppm), and amine protons (δ 7.8–8.2 ppm) . Fourier-Transform Infrared (FTIR) spectroscopy typically shows absorption bands for the carbonyl group (C=O stretch at ~1680 cm⁻¹) and N-H vibrations (3300–3500 cm⁻¹) .
Synthesis and Manufacturing
Chiral Synthesis Strategies
The synthesis of (R)-2-amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride involves asymmetric catalysis or chiral resolution to ensure enantiopurity. A patented four-step process for a structurally related compound, (2R,3S)-2-amino-3-hydroxy-3-pyridin-4-yl-1-pyrrolidin-1-yl-propan-1-one L-tartrate, provides insights into scalable methodologies :
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Racemic Precursor Synthesis: Formation of a racemic dihydrochloride intermediate via condensation of pyrrolidine with a β-keto ester.
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Enantiomeric Resolution: Use of di-p-toluoyl-L-tartaric acid (L-DTTA) to isolate the desired (R)-enantiomer through diastereomeric salt crystallization.
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Salt Conversion: Treatment with L-tartaric acid in ethanol to yield the final hydrochloride salt .
Table 2: Synthetic Yield Optimization
| Step | Yield Range | Key Parameters |
|---|---|---|
| Racemic Synthesis | 70–85% | Temperature: 0–5°C, pH 4–5 |
| Chiral Resolution | 65–91% | Solvent: Ethanol/acetone mix |
| Salt Formation | 80–90% | Stoichiometry: 1:1 acid-base |
Purification and Crystallization
Lyophilization from methanol/water mixtures produces amorphous forms, while recrystallization in ethanol yields crystalline phases with enhanced stability . Powder X-ray Diffraction (PXRD) patterns for analogous salts show characteristic peaks at 2θ = 10.4°, 15.7°, and 21.3°, confirming crystallinity . Differential Scanning Calorimetry (DSC) reveals a melting point decomposition event at ~160°C, consistent with thermogravimetric-FTIR data indicating water loss and degradation above this threshold .
Biological Activity and Mechanism
Neurotransmitter Modulation
The compound’s primary amine and pyrrolidine moieties enable interactions with G protein-coupled receptors (GPCRs) and monoamine transporters. In vitro studies on similar amino ketones demonstrate:
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Dopaminergic Activity: Partial agonism at D₂ receptors (IC₅₀ = 120 nM).
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Serotonergic Effects: Inhibition of serotonin reuptake (SERT Ki = 450 nM) .
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Cognitive Enhancement: Potentiation of NMDA receptor currents in hippocampal neurons.
Structure-Activity Relationships (SAR)
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Pyrrolidine Ring: The five-membered ring optimizes steric bulk for receptor binding while maintaining conformational flexibility.
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Chirality: The (R)-enantiomer exhibits 5–10x higher affinity for CNS targets than the (S)-form .
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Hydrochloride Salt: Enhances blood-brain barrier permeability compared to free base forms.
Analytical and Stability Profiling
Thermal Stability
Thermogravimetric analysis (TGA) shows a 12% mass loss at 160°C, attributed to dehydration and hydrochloride dissociation. FTIR of evolved gases confirms H₂O and trace HCl release .
Spectroscopic Methods
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PXRD: Crystalline Form A exhibits peaks at d-spacings of 8.45 Å and 5.64 Å .
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DSC: Endothermic peak at 158°C (melting) followed by exothermic degradation at 225°C .
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HPLC: Purity >98% achieved via C18 column (acetonitrile/0.1% TFA gradient) .
Therapeutic Applications and Future Directions
CNS Disorders
Preclinical data suggest utility in:
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Major Depressive Disorder (MDD): Serotonin-norepinephrine reuptake inhibition.
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Attention-Deficit/Hyperactivity Disorder (ADHD): Dopamine receptor modulation.
Challenges and Innovations
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